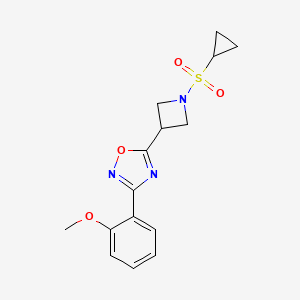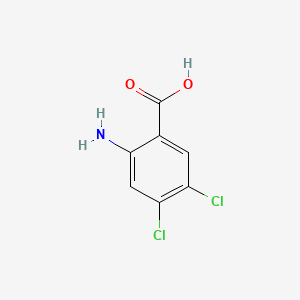
(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate typically involves the condensation reaction between tert-butyl hydrazinecarboxylate and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Hydrazones are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide: This compound shares a similar hydrazone structure and exhibits comparable reactivity and biological activities.
Cyanoacetohydrazides: These compounds also contain a hydrazone moiety and are used in the synthesis of various heterocyclic compounds.
Uniqueness
(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate is unique due to its specific tert-butyl and methoxycarbonyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
870822-87-0 |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC名 |
methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |
InChI |
InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10+ |
InChIキー |
DQYIKEHENIUSRH-MHWRWJLKSA-N |
SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |
異性体SMILES |
C/C(=N\NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC |
正規SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)


![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)
![3-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B3016086.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)


![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)
